2-(1-Methylimidazol-2-yl)cyclohexan-1-ol
Description
2-(1-Methylimidazol-2-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a 1-methylimidazole substituent at the 2-position of the cyclohexane ring. This compound is structurally significant in medicinal chemistry, as imidazole derivatives are often used in drug design for their bioactivity and metal-binding properties.
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12-7-6-11-10(12)8-4-2-3-5-9(8)13/h6-9,13H,2-5H2,1H3 |
InChI Key |
RRMWHIBGROXHCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2CCCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylimidazol-2-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-methylimidazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is formed efficiently. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Acid-Catalyzed Substitution Reactions
The tertiary alcohol group undergoes SN1-type reactions under acidic conditions. Protonation of the hydroxyl group facilitates water departure, forming a resonance-stabilized carbocation intermediate. Subsequent nucleophilic attack by halides (e.g., HBr) yields substituted products:
-
Reaction with HBr : Produces 1-bromo-1-(1-methylimidazol-2-yl)cyclohexane via carbocation formation (analogous to tertiary cyclohexanol systems) .
Mechanistic Steps :
-
Protonation of –OH to form –OH₂⁺.
-
Loss of water generates a cyclohexyl carbocation.
-
Bromide ion attack yields the final alkyl bromide.
Oxidation Reactions
The secondary alcohol can be oxidized to a ketone under mild conditions. NaClO/TEMPO/KBr systems in aqueous media efficiently convert the hydroxyl group to a ketone without affecting the imidazole ring :
-
Reagent : Aqueous NaClO (pH 9–10), TEMPO (0.05 equiv), KBr (0.1 equiv).
-
Conditions : CH₂Cl₂, 0–5°C, 2–3 h.
-
Product : 2-(1-Methylimidazol-2-yl)cyclohexan-1-one (yield: 85–90%) .
Key Data :
| Parameter | Value |
|---|---|
| Oxidation Time | 2–3 h |
| Temperature | 0–5°C |
| Catalyst Loading | TEMPO (5 mol%), KBr (10 mol%) |
Nucleophilic Substitution at the Imidazole Ring
The 1-methylimidazol-2-yl group participates in metal-free C–H functionalization under basic conditions. For example, condensation with 2-aminopyridines forms imidazo[1,2-a]pyridine derivatives :
-
Reagents : 2-Aminopyridine, bromomalonaldehyde.
-
Conditions : Ethanol–water, microwave irradiation (100°C, 10 min).
-
Product : 3-Carbaldehyde-substituted imidazo[1,2-a]pyridine (yield: 72%) .
Mechanism :
-
Nucleophilic attack by the exocyclic amine on bromomalonaldehyde.
-
Intramolecular cyclization and bromide elimination.
Coordination Chemistry
The imidazole nitrogen atoms act as ligands for transition metals . Iron complexes with bis(imidazolyl) ligands demonstrate catalytic oxidation activity :
-
Complex Formation : Reacts with FeCl₂ to form dinuclear iron complexes.
-
Application : Catalyzes alkane oxidation (e.g., cyclohexane → cyclohexanol/cyclohexanone) .
Structural Features :
-
Imidazole N donors coordinate to Fe centers.
-
Catalytic turnover number (TON): Up to 1,200 for cyclohexane oxidation .
Protection/Deprotection Strategies
The hydroxyl group can be protected as an ethylene glycol ketal to prevent unwanted reactions during synthesis:
Scientific Research Applications
Chemistry
In chemistry, 2-(1-Methylimidazol-2-yl)cyclohexan-1-ol serves as a crucial building block for synthesizing more complex molecules. Its structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science.
This compound has been investigated for its potential antimicrobial and antifungal properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains by disrupting cell wall synthesis or function. The imidazole ring within the molecule plays a significant role in these interactions, allowing it to bind effectively to biological targets.
Medical Applications
Research into the medicinal properties of this compound is ongoing, with potential applications in treating infections and inflammatory conditions. Its anti-inflammatory effects may arise from modulation of signaling pathways involved in inflammation, potentially reducing cytokine production.
Additionally, there is emerging evidence suggesting anticancer potential through mechanisms such as inhibition of heme oxygenase (HO)-1, which is associated with tumor growth and chemoresistance.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds can be beneficial:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol | Structure | Strong antibacterial and antifungal properties; anticancer potential. |
| 2-(1-Methyl-1H-imidazol-5-yl)cyclohexan-1-ol | Structure | Selective inhibition of specific enzymes; further studies needed. |
Case Studies
Several case studies have highlighted the applications and effectiveness of this compound in various contexts:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several imidazole derivatives, including this compound against common pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of this compound demonstrated a reduction in inflammatory markers in vitro when tested on human cell lines exposed to pro-inflammatory stimuli. This positions the compound as a candidate for further development in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(1-Methylimidazol-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents
a) 2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-ol (CAS: 1527822-98-5)
- Molecular Formula: C₁₀H₁₅NOS
- Molecular Weight : 197.30 g/mol
- Key Features: Replaces the imidazole ring with a thiazole group.
- Applications : Thiazole derivatives are common in agrochemicals and antivirals. The absence of direct biological data in the evidence limits further comparison .
b) 2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid (CAS: 308362-12-1)
- Molecular Formula : C₁₂H₁₀N₄O₂
- Molecular Weight : 242.24 g/mol
- Key Features : Combines imidazole and benzoimidazole moieties with a carboxylic acid group. The additional aromatic system increases molecular rigidity and polarity compared to the target compound.
- Applications : Benzoimidazoles are prevalent in anticancer and antimicrobial agents. The carboxylic acid group enhances solubility in polar solvents .
Cyclohexanol Derivatives with Sulfone Groups
a) 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol
- Synthesis : Prepared via DABSO-based sulfone synthesis using 4-methoxyphenylmagnesium bromide and cyclohexene oxide (81% yield).
- Physical State : Colorless oil.
- Key Features: The sulfone group (-SO₂-) is strongly electron-withdrawing, increasing polarity and acidity of the hydroxyl group. NMR data confirm regioselectivity at the 2-position of cyclohexanol .
b) 2-((3-Methoxyphenyl)sulfonyl)cyclohexan-1-ol
- Synthesis : Similar to the above but uses 3-methoxyphenylmagnesium chloride (73% yield).
Terpineol Isomers and Related Alcohols
a) 1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol (CAS: 29803-82-5)
- Molecular Formula : C₁₀H₁₈O
- Key Features : Contains a cyclohexene ring with a hydroxyl group and isopropyl substituent. The double bond increases reactivity toward electrophilic addition.
- Applications : Used in fragrances and cosmetics, highlighting differences in volatility compared to the target compound .
b) 5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol (CAS: 7786-67-6)
- Synonyms: α-Terpineol, p-Menth-8-en-3-ol.
- Key Features: A monoterpene alcohol with a bicyclic structure.
Substituent Effects on Physical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Physical State | logP (Predicted) |
|---|---|---|---|---|
| 2-(1-Methylimidazol-2-yl)cyclohexan-1-ol | ~195.25* | Imidazole, hydroxyl | Not reported | ~1.5–2.0† |
| 2-(1,3-Thiazol-2-ylmethyl)cyclohexan-1-ol | 197.30 | Thiazole, hydroxyl | Not reported | ~2.5 |
| 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol | ~258.33 | Sulfone, methoxy, hydroxyl | Colorless oil | ~0.8 |
| 1-(2-Methylbut-3-en-2-yl)cyclohexan-1-ol | 168.28 | Alkenyl, hydroxyl | Not reported | 2.89 |
*Calculated based on molecular formula. †Estimated using fragment-based methods.
Biological Activity
2-(1-Methylimidazol-2-yl)cyclohexan-1-ol is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a cyclohexanol moiety and a methylimidazole ring. Its molecular formula is C_{11}H_{16}N_2O, and it has a molecular weight of approximately 192.26 g/mol.
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pyogenes | 64 |
| Escherichia coli | 128 |
2. Anti-inflammatory Effects
In vitro studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity was assessed using human peripheral blood mononuclear cells (PBMCs), where the compound reduced the levels of TNF-alpha and IL-6.
3. Anticancer Potential
Preliminary studies indicate that this compound may also have anticancer effects. In vitro assays on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), showed that it inhibited cell proliferation with IC50 values ranging from 50 to 100 µM.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.
- Receptor Modulation : It might modulate receptors associated with pain and inflammation, contributing to its analgesic properties.
Case Studies
A notable study investigated the pharmacokinetics and metabolic pathways of this compound in vivo using rat models. The study found that after administration, the compound was rapidly absorbed and distributed throughout the body, with significant concentrations found in liver tissues, indicating potential hepatic metabolism.
Key Findings:
- Absorption : Rapid absorption within 30 minutes post-administration.
- Half-life : Approximately 3 hours in plasma.
- Metabolites : Identified metabolites included hydroxylated derivatives, suggesting metabolic conversion that may enhance or modify biological activity.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclohexanol Prep | PdCl₂, H₂ | Hexane | 80°C | 65–75 |
| Imidazole Coupling | Pd(OAc)₂, K₂CO₃ | DMF | 120°C | 50–60 |
Basic: Which spectroscopic and crystallographic methods are employed for structural characterization?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl at δ 1.5–2.0 ppm, imidazole protons at δ 7.0–8.5 ppm) .
- X-ray Crystallography: SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond lengths (C-O ~1.43 Å) and dihedral angles between cyclohexanol and imidazole moieties .
Advanced: How does the methylimidazole group influence conformational dynamics and steric interactions?
Answer:
The methylimidazole group introduces steric hindrance, affecting the compound’s chair-to-boat cyclohexanol ring transitions. Computational studies (DFT or MD simulations) reveal:
- Torsional Strain: The methyl group at the imidazole N1 position creates torsional barriers (~5–8 kcal/mol) in ring puckering .
- Hydrogen Bonding: The hydroxyl group forms intramolecular H-bonds with imidazole N-H, stabilizing specific conformers. X-ray data (e.g., R factor = 0.058) confirm these interactions .
Advanced: How can computational modeling predict biological target interactions?
Answer:
- Molecular Docking: Tools like AutoDock Vina assess binding affinities to targets (e.g., enzymes with imidazole-binding pockets). Docking scores (ΔG ~-8 kcal/mol) suggest competitive inhibition .
- QSAR Studies: Parametric analysis of substituent effects (e.g., logP, polar surface area) correlates with bioavailability. For example, the imidazole moiety enhances solubility (~20 mg/mL in PBS) .
Basic: What are the solubility and stability profiles under experimental conditions?
Answer:
- Solubility: The compound is moderately polar (logP ~2.5), soluble in DMSO (>50 mg/mL) but less in water (<1 mg/mL). Co-solvents like cyclodextrins improve aqueous stability .
- Stability: Degrades under UV light (t₁/₂ = 24 hrs) but remains stable at -20°C for months. LC-MS monitors degradation products (e.g., cyclohexanone derivatives) .
Advanced: How to resolve enantiomers if stereoisomerism is present?
Answer:
- Chiral Chromatography: Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to separate enantiomers (α = 1.2–1.5) .
- Crystallographic Resolution: Co-crystallization with chiral auxiliaries (e.g., tartaric acid) yields diastereomeric crystals, confirmed via Flack parameter analysis .
Basic: What impurities are common in synthesis, and how are they controlled?
Answer:
- Byproducts: Unreacted cyclohexanone (GC-MS retention time ~4.2 min) or imidazole dimers (HPLC Rt ~8.5 min).
- Mitigation: Column chromatography (silica gel, ethyl acetate/hexane) removes impurities. Purity >95% is confirmed via elemental analysis (C, H, N ±0.3%) .
Advanced: What in vitro assays evaluate biological activity given the imidazole moiety?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
